molecular formula C8H12N4O B2585592 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole CAS No. 1480083-18-8

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

Cat. No.: B2585592
CAS No.: 1480083-18-8
M. Wt: 180.211
InChI Key: RYYLGNCTIKKIMS-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is an organic compound that features an azido group attached to a methyl group, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method is to start with a halomethyl-substituted oxazole and react it with sodium azide in the presence of a solvent like dimethylformamide (DMF) under mild heating conditions . This reaction proceeds via nucleophilic substitution, where the azide ion replaces the halogen atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) iodide as a catalyst with alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group can also release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrene species that can crosslink polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole is unique due to its specific structure, which combines an azido group with an oxazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(azidomethyl)-3-tert-butyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYLGNCTIKKIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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